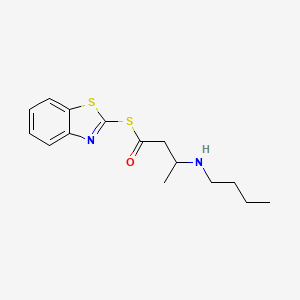
S-1,3-Benzothiazol-2-yl 3-(butylamino)butanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-1,3-Benzothiazol-2-yl 3-(butylamino)butanethioate is a chemical compound that belongs to the benzothiazole family Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-1,3-Benzothiazol-2-yl 3-(butylamino)butanethioate typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with butylamine and a suitable aldehyde under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve the use of green chemistry principles to minimize environmental impact. These methods may include the use of microwave irradiation, one-pot multicomponent reactions, and solvent-free conditions to enhance efficiency and reduce waste .
Analyse Chemischer Reaktionen
Types of Reactions
S-1,3-Benzothiazol-2-yl 3-(butylamino)butanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Wissenschaftliche Forschungsanwendungen
S-1,3-Benzothiazol-2-yl 3-(butylamino)butanethioate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, imaging reagents, and electroluminescent devices.
Wirkmechanismus
The mechanism of action of S-1,3-Benzothiazol-2-yl 3-(butylamino)butanethioate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors and signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzothiazole: The parent compound of the benzothiazole family.
2-Mercaptobenzothiazole: Known for its use as a vulcanization accelerator in the rubber industry.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
S-1,3-Benzothiazol-2-yl 3-(butylamino)butanethioate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its butylamino and butanethioate groups contribute to its versatility in various applications, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
921222-72-2 |
|---|---|
Molekularformel |
C15H20N2OS2 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
S-(1,3-benzothiazol-2-yl) 3-(butylamino)butanethioate |
InChI |
InChI=1S/C15H20N2OS2/c1-3-4-9-16-11(2)10-14(18)20-15-17-12-7-5-6-8-13(12)19-15/h5-8,11,16H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
HNWHNERRJOLLLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(C)CC(=O)SC1=NC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


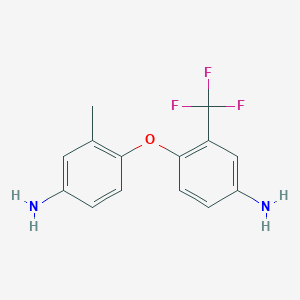

![6-Bromo-4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B14199001.png)
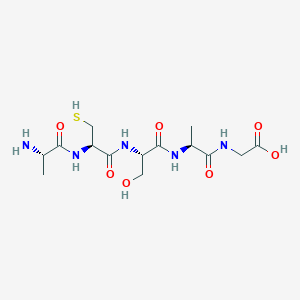
![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14199017.png)
![1,3-Dimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14199018.png)
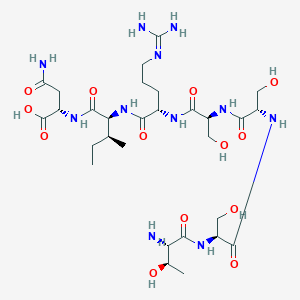
![4-[(E)-{[4-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl]benzaldehyde](/img/structure/B14199026.png)
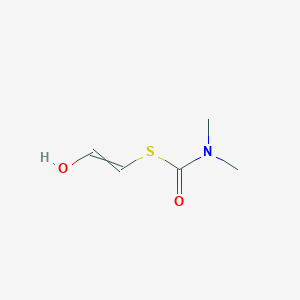
![8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14199039.png)
![1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14199041.png)
![4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]aniline](/img/structure/B14199043.png)
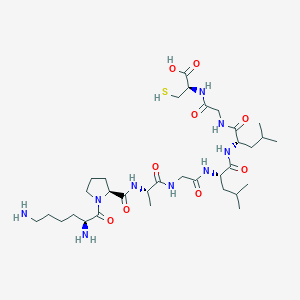
![Benzene, 1-(2-methoxyethyl)-2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14199051.png)
